molecular formula C19H18O B12841385 7,7-Diphenylbicyclo[3.2.0]heptan-6-one CAS No. 87274-16-6

7,7-Diphenylbicyclo[3.2.0]heptan-6-one

Cat. No.: B12841385
CAS No.: 87274-16-6
M. Wt: 262.3 g/mol
InChI Key: LZRARGDGJOHTHL-UHFFFAOYSA-N
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Description

7,7-Diphenylbicyclo[320]heptan-6-one is a bicyclic ketone with a unique structure that includes two phenyl groups attached to the seventh carbon of the bicycloheptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 7,7-Diphenylbicyclo[3.2.0]heptan-6-one involves the photolysis of 2,3-epoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-ones. This reaction is typically carried out in methanol or benzene, leading to various products depending on the reaction conditions .

Another method involves the Lewis acid-promoted ketene-alkene [2+2] cycloaddition. This process uses diphenylacetyl chloride and cyclopentene in the presence of ethylaluminum dichloride as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

7,7-Diphenylbicyclo[3.2.0]heptan-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7,7-Diphenylbicyclo[3.2.0]heptan-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7-Diphenylbicyclo[3.2.0]heptan-6-one in photolysis involves the formation of oxacarbene intermediates and alkenylketenes. These intermediates undergo further reactions to form various products, such as oxo-esters and lactones . The specific pathways and molecular targets depend on the reaction conditions and the presence of catalysts or solvents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its phenyl groups, which influence its chemical reactivity and the types of reactions it undergoes. The presence of these groups can stabilize certain intermediates and affect the overall reaction pathways.

Properties

CAS No.

87274-16-6

Molecular Formula

C19H18O

Molecular Weight

262.3 g/mol

IUPAC Name

7,7-diphenylbicyclo[3.2.0]heptan-6-one

InChI

InChI=1S/C19H18O/c20-18-16-12-7-13-17(16)19(18,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2

InChI Key

LZRARGDGJOHTHL-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)C(C2=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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